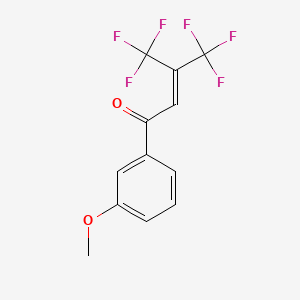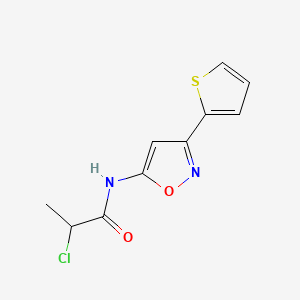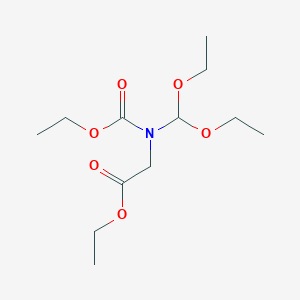![molecular formula C15H12O5 B14680904 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy- CAS No. 38197-35-2](/img/structure/B14680904.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 2,2’ positions and a methoxy group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: The compound is studied for its potential biological activities. It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the development of advanced materials .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming cationic intermediates that further react to produce substituted products. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methoxy group, leading to different reactivity and properties.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Has carboxylic acid groups at different positions, affecting its chemical behavior.
4-Methoxybiphenyl: Contains a methoxy group but lacks carboxylic acid groups, resulting in different applications.
Uniqueness: The presence of both carboxylic acid groups and a methoxy group in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- makes it unique. This combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
38197-35-2 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
2-(2-carboxyphenyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-12-8-4-7-11(15(18)19)13(12)9-5-2-3-6-10(9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
QFZMZNOTZIQSJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


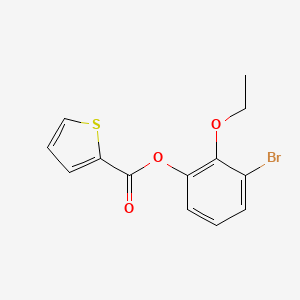

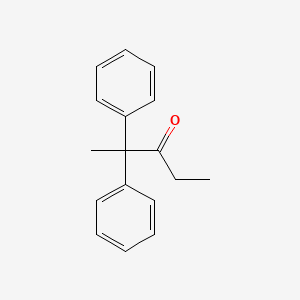
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
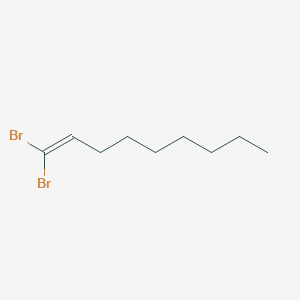
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
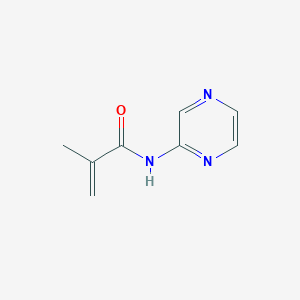
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
